![molecular formula C23H25NO5 B2653976 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide CAS No. 2035003-39-3](/img/structure/B2653976.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Compounds with structural similarities to the specified acrylamide have been utilized in the synthesis of novel monomers and polymers. For example, novel acrylate monomers synthesized for antimicrobial applications demonstrate the versatility of acrylamide derivatives in creating functional materials with potential biomedical applications. These monomers were polymerized, and the resulting polymers exhibited moderate to good antibacterial and antifungal activities, highlighting their potential in developing antimicrobial coatings or materials (Saraei et al., 2016).
Antimicrobial Activity
The research on acrylamide derivatives extends to their antimicrobial properties. For instance, polymers synthesized from acrylamide and its derivatives have been evaluated for their antibacterial and antifungal activities. These studies underline the importance of structural modifications in enhancing the antimicrobial efficacy of acrylamide-based compounds, offering insights into designing new antimicrobial agents (Saraei et al., 2016).
Material Science Applications
Acrylamide derivatives have been explored for their potential in material science, particularly in creating novel hydrogels and polymers with specific properties. For example, starch-based biodegradable hydrogels incorporating acrylamide and acrylic acid demonstrate the potential for drug delivery systems. These hydrogels' design and preparation focus on biodegradability and the controlled release of drugs, showcasing the broad applicability of acrylamide derivatives in biomedical engineering (Elvira et al., 2002).
Biochemical and Environmental Applications
Further extending the utility of acrylamide derivatives, research has also delved into their biochemical and environmental applications. The immobilization of enzymes on acrylamide-based supports for the conversion of pollutants to less harmful substances illustrates the role of these compounds in environmental biotechnology. Such applications point towards the use of acrylamide derivatives in creating more efficient and environmentally friendly catalytic systems (Walters et al., 1982).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(9-7-17-6-8-20-21(14-17)29-16-28-20)24-15-23(26,18-4-2-1-3-5-18)19-10-12-27-13-11-19/h1-9,14,19,26H,10-13,15-16H2,(H,24,25)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSRPTYXMLNQFQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653896.png)
![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2653897.png)
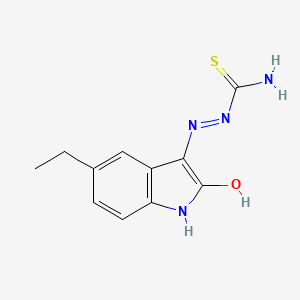
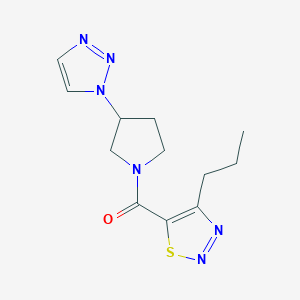

![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/no-structure.png)
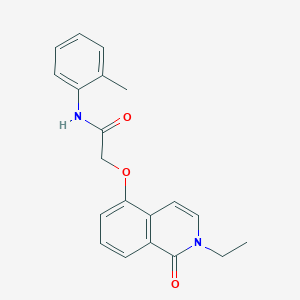
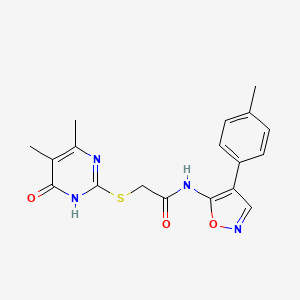

![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)
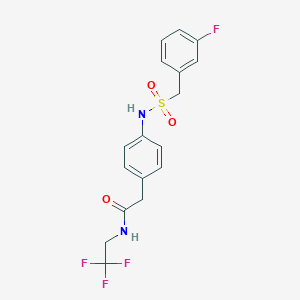
![3-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2653914.png)

